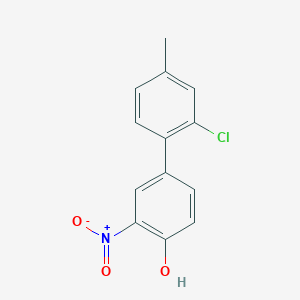
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% (4-MCPN) is an organic compound with a variety of applications in research and industry. It is a yellow-orange crystalline solid with a molecular weight of 217.57 g/mol. 4-MCPN is a nitrophenol, a type of phenol which has been nitrated with one or more nitro groups. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in polymerization reactions, and as a reagent in the synthesis of heterocyclic compounds. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been used to study the structure and function of proteins, and has been found to be useful in the synthesis of biopolymers.
Mecanismo De Acción
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is an aromatic compound, and its mechanism of action is based on its ability to interact with other molecules. It is capable of forming hydrogen bonds and van der Waals forces with other molecules, allowing it to bind to them and alter their structure and function. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can also interact with enzymes and receptors, allowing it to modulate their activity and affect cellular processes.
Biochemical and Physiological Effects
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to modulate the activity of receptors involved in the regulation of cellular processes. 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has also been found to have anti-inflammatory and antioxidant activities, and to have an inhibitory effect on the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% has a number of advantages for use in laboratory experiments. It is relatively stable and easy to handle, and it is relatively non-toxic. It is also relatively inexpensive and widely available. However, 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% is also highly reactive and can be difficult to store for long periods of time. In addition, its reactivity can make it difficult to control and predict the outcome of laboratory experiments.
Direcciones Futuras
Future research on 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% could focus on its potential applications in medicine and agriculture. For example, further research could explore its potential use as an anti-inflammatory agent or as an inhibitor of certain types of cancer cells. Additionally, further research could explore its potential use as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could explore its potential use as a reagent in the synthesis of heterocyclic compounds and biopolymers.
Métodos De Síntesis
4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95% can be synthesized by two main methods, nitration and diazotization. Nitration is the reaction of an aromatic compound with nitric acid and sulfuric acid, resulting in the formation of a nitro group. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at 0-5°C with a mixture of nitric and sulfuric acids. Diazotization is the reaction of an amine with nitrous acid or nitrite, resulting in the formation of a diazonium salt. In the case of 4-(3-Chloro-5-methylphenyl)-2-nitrophenol, 95%, the reaction is carried out at room temperature with a mixture of sodium nitrite and hydrochloric acid.
Propiedades
IUPAC Name |
4-(3-chloro-5-methylphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-8-4-10(6-11(14)5-8)9-2-3-13(16)12(7-9)15(17)18/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUBSXYYEGCRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686277 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-71-1 |
Source


|
| Record name | 3'-Chloro-5'-methyl-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![4-[3-(N-Methylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382789.png)